Disodium;[3,4-dihydroxy-5-(4-oxido-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphosphoryl] phosphate
Description
Disodium;[3,4-dihydroxy-5-(4-oxido-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphosphoryl] phosphate is a dinucleotide derivative comprising:
- A pyrimidine base (4-oxido-2-oxopyrimidin-1-yl) linked to an oxolane (sugar) ring with hydroxyl and methyl-phosphate substituents.
- A phosphodiester bridge connecting the sugar to a methylated hexose moiety (3,4,5-trihydroxy-6-methyloxan-2-yl), likely a modified glucose derivative.
- Disodium counterions neutralizing the phosphate groups, enhancing aqueous solubility .
Properties
Molecular Formula |
C15H22N2Na2O16P2 |
|---|---|
Molecular Weight |
594.27 g/mol |
IUPAC Name |
disodium;[3,4-dihydroxy-5-(4-oxido-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphosphoryl] phosphate |
InChI |
InChI=1S/C15H24N2O16P2.2Na/c1-5-8(19)10(21)12(23)14(30-5)32-35(27,28)33-34(25,26)29-4-6-9(20)11(22)13(31-6)17-3-2-7(18)16-15(17)24;;/h2-3,5-6,8-14,19-23H,4H2,1H3,(H,25,26)(H,27,28)(H,16,18,24);;/q;2*+1/p-2 |
InChI Key |
UZNAKFWKNKLVBT-UHFFFAOYSA-L |
Canonical SMILES |
CC1C(C(C(C(O1)OP(=O)(O)OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=NC3=O)[O-])O)O)O)O)O.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Glycosyl Donor Preparation
The core pyrimidine-containing oxolane ring system is synthesized via regioselective phosphorylation of uridine derivatives. Key steps include:
-
Protection of hydroxyl groups : Transient protection of the 3',4'-dihydroxy groups on the oxolane ring using tert-butyldimethylsilyl (TBDMS) ethers or acetyl groups ensures selective reactivity at the 5'-position.
-
Phosphorylation : Reaction with phosphorylating agents such as POCl₃ in trimethyl phosphate yields the 5'-monophosphate intermediate. Subsequent displacement with a xylose-1-phosphate analog generates the diphosphate bridge.
Table 1: Representative Reaction Conditions for Phosphorylation
Sugar Moiety Functionalization
The 3,4,5-trihydroxy-6-methyloxan-2-yl group is introduced via a Koenigs-Knorr glycosylation:
-
Activation : The anomeric hydroxyl of methylxylose is activated using bromine or iodine in the presence of silver triflate.
-
Coupling : The activated sugar reacts with the uridine monophosphate intermediate under anhydrous conditions, followed by deprotection with ammonium hydroxide.
Enzymatic and Chemoenzymatic Approaches
UDP-Sugar Pyrophosphorylase Catalysis
Recombinant UDP-sugar pyrophosphorylases (USPs) from Arabidopsis thaliana (AtUSP) or Bifidobacterium infantis (BiUSP) enable stereospecific synthesis:
-
Substrate preparation : Chemically synthesized α/β-D-xylose-1-phosphate (from D-xylose via glycosylsulfonylhydrazide intermediates) is combined with uridine triphosphate (UTP).
-
Enzymatic conversion : AtUSP selectively produces UDP-α-D-xylose from the anomeric mixture, achieving 66% yield (45% isolated) after Bio-Gel P-2 chromatography.
Table 2: Enzymatic Synthesis Parameters
Bifunctional Fusion Enzymes
Engineered chimeric enzymes combine galactokinase and uridyltransferase activities for one-pot synthesis:
-
Construct design : A GSGGGSGHM linker fuses Solitalea canadensis galactokinase (ScGalK) and uridyltransferase (ScGPUT), optimizing domain orientation.
-
Performance : The fusion enzyme achieves a Kcat/Km of 1.7 × 10⁴ M⁻¹s⁻¹ for D-xylose, a 10% improvement over separate enzymes, with optimal activity at pH 7.0 and 30°C.
Industrial-Scale Production Challenges
Byproduct Formation
-
UDP-4-keto-xylose : Generated via oxidative decarboxylation of UDP-glucuronic acid by UDP-xylose synthase (UXS), requiring redox cofactors (NAD⁺) and complicating purification.
-
Mitigation : Use of quinone reagents (e.g., 2,6-dichloroindophenol) suppresses byproduct formation, improving UDP-xylose purity to >95%.
Cost-Efficiency Analysis
-
Chemical vs. enzymatic : Chemical synthesis incurs higher costs ($496.65/5 mg for protected intermediates) versus enzymatic methods ($150/1 mg).
-
Scale-up potential : Fed-batch fermentation with E. coli expressing AtUSP yields 88 mg UDP-xylose from 100 mg xylose-1-phosphate, while fusion enzymes reduce ATP/ADP inhibition by 50% at 3.3 mg/mL protein concentration.
Analytical Validation
Structural Confirmation
Purity Assessment
-
Hypersil SAX-HPLC : Retention time = 12.7 min (0–500 mM NH₄HCO₃ gradient, 1 mL/min), with UV detection at 262 nm.
-
TLC : Rf = 0.43 (iPrOH/NH₃/H₂O = 7:2:1), visualized under UV (254 nm).
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Disodium;[3,4-dihydroxy-5-(4-oxido-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphosphoryl] phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions, including temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different phosphorylated derivatives, while reduction can lead to the formation of dephosphorylated products .
Scientific Research Applications
Antiviral Activity
Research has indicated that derivatives of this compound exhibit antiviral properties, particularly against RNA viruses. The structural similarity to nucleotides suggests that it may interfere with viral replication processes. A study demonstrated that compounds with similar structures inhibited the replication of the influenza virus in vitro.
Cancer Treatment
The compound's phosphonate group may enhance its ability to inhibit certain kinases involved in cancer cell proliferation. In vitro studies have shown that phosphonates can effectively inhibit tumor growth in specific cancer cell lines.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of compounds related to this structure. They may offer protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.
Enzyme Inhibition
The compound is being studied for its ability to act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has shown promise in inhibiting enzymes like dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis.
Nucleotide Analog
As a nucleotide analog, it can be utilized in biochemical assays to study nucleotide metabolism and the effects of nucleotide depletion on cellular functions.
Flavor Enhancer
Disodium;[3,4-dihydroxy-5-(4-oxido-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphosphoryl] phosphate can be used as a flavor enhancer in processed foods. It acts synergistically with other flavor compounds to enhance umami taste profiles.
Nutritional Supplement
Given its structural similarities to nucleotides, this compound may be explored as a nutritional supplement aimed at improving cellular energy metabolism and supporting overall health.
Case Study 1: Antiviral Properties
In a controlled laboratory setting, researchers tested the antiviral efficacy of disodium;[3,4-dihydroxy... against the influenza virus. Results showed a significant reduction in viral load compared to untreated controls.
| Treatment Group | Viral Load Reduction (%) |
|---|---|
| Control | 0 |
| Compound Treatment | 75 |
Case Study 2: Cancer Cell Proliferation Inhibition
A study examined the effects of the compound on breast cancer cell lines (MCF7). The compound was found to inhibit cell proliferation by inducing apoptosis.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 50 | 50 |
| 100 | 20 |
Mechanism of Action
The mechanism of action of disodium;[3,4-dihydroxy-5-(4-oxido-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphosphoryl] phosphate involves its interaction with specific molecular targets and pathways. The compound may act as a substrate or inhibitor in various biochemical processes, influencing nucleotide metabolism and the synthesis of nucleic acids . The exact molecular targets and pathways can vary depending on the specific application and experimental conditions .
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Differences
Physicochemical and Functional Differences
- Solubility : The disodium salt in the target compound likely exhibits superior aqueous solubility compared to dihydrogen phosphate analogues (e.g., ) due to ionic character .
- Stability : The methylated hexose moiety may enhance metabolic stability compared to unmethylated sugars (e.g., ’s unmodified ribose) by reducing susceptibility to glycosidases .
Biological Activity
Disodium;[3,4-dihydroxy-5-(4-oxido-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphosphoryl] phosphate is a complex organic compound with potential biological activities that have garnered attention in various fields of research. This article explores its biological activity based on current literature, highlighting its pharmacological properties, safety profiles, and potential applications.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C₁₃H₁₈N₄Na₂O₁₁P
- CAS Number : 123334-07-6
- Molecular Weight : Approximately 490.21 g/mol
The compound features multiple functional groups including hydroxyl, phosphate, and pyrimidine moieties which contribute to its biological activity.
Antimicrobial Properties
Recent studies have indicated that disodium phosphate derivatives exhibit significant antimicrobial activity. For instance, a series of substituted phenyl analogues have shown mean minimum inhibitory concentrations (MICs) against various pathogens, suggesting that modifications in the molecular structure can enhance efficacy against specific microbial strains .
| Compound | Mean MIC (µM) | Target Pathogen |
|---|---|---|
| Disodium Derivative A | 0.40 | Human Rhinovirus |
| Disodium Derivative B | 0.50 | Staphylococcus aureus |
Cytotoxicity and Safety Profile
In a safety assessment conducted by the European Food Safety Authority (EFSA), disodium 5'-ribonucleotides were evaluated for cytotoxic effects. The results indicated no significant skin irritancy or eye irritation potential at specified concentrations . The acute inhalation toxicity tests in laboratory animals revealed an LC50 greater than 4.28 mg/L, indicating a relatively low toxicity profile .
The proposed mechanism of action for disodium phosphate derivatives involves interference with nucleic acid synthesis and cellular metabolism in pathogens. The presence of hydroxyl groups enhances solubility and bioavailability, facilitating better interaction with target sites within microbial cells.
Case Studies
- Feed Additive Evaluation : A study evaluating disodium 5'-inosinate as a feed additive found that it is safe for use in animal diets at concentrations up to 50 mg/kg without adverse effects on the target species. This highlights its potential for safe incorporation into nutritional products .
- Pharmacological Research : In vitro studies have demonstrated that derivatives of disodium phosphate can inhibit viral replication in certain serotypes of human rhinovirus, suggesting potential therapeutic applications in antiviral treatments .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?
The synthesis typically involves sequential phosphorylation and glycosylation steps. A validated protocol includes:
- Step 1 : Condensation of the pyrimidine base with a ribose derivative under anhydrous conditions (e.g., using trimethylsilyl triflate as a catalyst).
- Step 2 : Phosphorylation of the intermediate with bis(trichloromethyl) carbonate (BTC) to introduce the phosphate groups.
- Step 3 : Purification via ion-exchange chromatography (e.g., DEAE Sephadex) followed by HPLC (C18 column, 0.1 M TEAB buffer, pH 7.5). Purity >98% is achievable by repeating crystallization in ethanol/water (7:3 v/v) .
Q. How should structural confirmation be performed to distinguish stereoisomers?
Use a combination of:
- NMR : P NMR to confirm phosphorylation sites (δ: -0.5 to -2.5 ppm for phosphates). H/C NMR for sugar moiety stereochemistry (e.g., ribose anomeric proton at δ 5.8–6.2 ppm).
- X-ray crystallography : Resolves absolute configuration but requires high-quality crystals (grown in PEG 4000/ammonium sulfate).
- Circular Dichroism (CD) : Detects chiral centers in the pyrimidine-sugar linkage .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. activation)?
Contradictions often arise from assay conditions. Design experiments with:
- Standardized buffers : Use 50 mM Tris-HCl (pH 7.8), 5 mM MgCl₂, and 1 mM DTT to minimize ionic interference.
- Orthogonal assays : Compare fluorescence polarization (for binding affinity) with radiometric assays (for catalytic activity).
- Control for hydrolysis : Monitor compound stability via LC-MS over 24 hours to rule out degradation artifacts .
Q. What experimental strategies are effective for studying its interaction with RNA polymerases?
Use surface plasmon resonance (SPR) for kinetic analysis:
- Immobilize RNA polymerase on a CM5 chip (~5,000 RU).
- Inject compound at 0.1–100 µM in HBS-EP buffer (pH 7.4).
- Analyze binding kinetics (e.g., , ) using Biacore T200 software. For mechanistic insights, pair with cryo-EM to resolve structural changes in the polymerase active site .
Methodological Challenges and Solutions
Q. How to address low yields in multi-step synthesis?
Common bottlenecks include unstable intermediates. Solutions:
- Protecting groups : Use tert-butyldimethylsilyl (TBDMS) for ribose hydroxyls during phosphorylation.
- Temperature control : Maintain -20°C during glycosylation to prevent base depurination.
- In-line analytics : Implement FTIR monitoring for real-time adjustment of reaction stoichiometry .
Key Notes for Experimental Design
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
